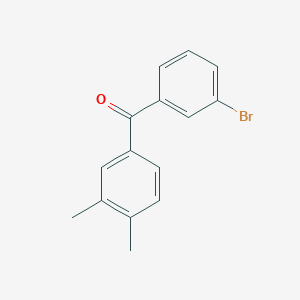

3-Bromo-3',4'-dimethylbenzophenone

Description

3-Bromo-3',4'-dimethylbenzophenone is a brominated derivative of dimethylbenzophenone, featuring a benzophenone backbone substituted with a bromine atom at the 3-position and methyl groups at the 3' and 4' positions. For example, brominated acetophenones (e.g., 3'-bromoacetophenone) are synthesized using bromination of acetophenone derivatives , and similar methodologies may apply here. The compound’s structural complexity and substituent positions make it valuable in organic synthesis, particularly in cross-coupling reactions or as an intermediate for pharmaceuticals and materials science .

Propriétés

IUPAC Name |

(3-bromophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXRWJCBXMOMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373645 | |

| Record name | 3-Bromo-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-49-8 | |

| Record name | (3-Bromophenyl)(3,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-bromobenzoyl chloride and 3,4-dimethylbenzene (xylene) as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Various substituted benzophenones.

Oxidation Reactions: Carboxylic acids or ketones.

Reduction Reactions: Alcohols or alkanes.

Applications De Recherche Scientifique

3-Bromo-3’,4’-dimethylbenzophenone is used in several scientific research fields:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Mécanisme D'action

The mechanism of action of 3-Bromo-3’,4’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic attack on the carbonyl carbon and electrophilic substitution on the aromatic ring .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-3',4'-dimethylbenzophenone with structurally related benzophenone derivatives, focusing on substituents, molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Benzophenone Derivatives

Key Insights:

Substituent Effects on Reactivity and Properties Bromine Position: Bromine at the 3-position (vs. 4-position in 4-Bromo-3',4'-(ethylenedioxy)benzophenone) alters electronic effects, influencing reactivity in cross-coupling reactions . Methyl vs. Electron-Withdrawing Groups: The nitro group in 3-Bromo-3'-nitrobenzophenone increases electrophilicity, enabling nucleophilic aromatic substitution, whereas methyl groups are electron-donating .

Synthetic Methodologies Brominated benzophenones are typically synthesized via halogenation (e.g., Br₂/FeBr₃) or Suzuki-Miyaura coupling using bromophenyl boronic acids . Ethylenedioxy and piperidinomethyl derivatives require additional steps, such as etherification or Mannich reactions, to introduce oxygen- or nitrogen-containing groups .

Physicochemical Properties Polymorphism: 4,4'-Dimethylbenzophenone exhibits three polymorphic forms due to methyl group flexibility, suggesting that 3-Bromo-3',4'-dimethylbenzophenone may also display polymorphism under varying conditions .

Applications Organic Synthesis: Brominated derivatives serve as intermediates in palladium-catalyzed cross-coupling (e.g., with alkyl bromides) to construct complex architectures . Photoreactivity: Benzophenones with electron-withdrawing groups (e.g., nitro, bromo) are studied for UV-induced reactions, such as hydrogen abstraction or radical formation .

Research Findings and Challenges

- Theoretical vs. Experimental Data: Computational studies (e.g., B3LYP methods) predict structural parameters for benzophenones but slightly overestimate bond lengths compared to experimental data due to gas-phase vs. condensed-phase differences .

- Hazard Profiles: Brominated benzophenones may pose environmental and health risks (e.g., acute toxicity), necessitating careful handling .

- Knowledge Gaps: Limited data on the target compound’s melting point, solubility, and catalytic performance highlight the need for further experimental characterization.

Activité Biologique

3-Bromo-3',4'-dimethylbenzophenone (CAS No. 844879-49-8) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

3-Bromo-3',4'-dimethylbenzophenone is characterized by its unique molecular structure, which includes a bromine atom and two methyl groups attached to the benzophenone framework. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 303.17 g/mol |

| Melting Point | 75-78 °C |

| Solubility | Soluble in organic solvents |

| LogP | 3.5 |

Mechanisms of Biological Activity

The biological activity of 3-Bromo-3',4'-dimethylbenzophenone is primarily linked to its interactions with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Induction of Apoptosis : Research indicates that 3-Bromo-3',4'-dimethylbenzophenone can induce programmed cell death in cancer cells, making it a candidate for anticancer therapy.

- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage.

Anticancer Activity

Several studies have investigated the anticancer properties of 3-Bromo-3',4'-dimethylbenzophenone:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potent activity against these cell types .

- Apoptotic Mechanism : Flow cytometry analysis revealed that treatment with 3-Bromo-3',4'-dimethylbenzophenone led to an increase in annexin V-positive cells, suggesting activation of the apoptotic pathway. The compound was found to activate caspase-3, an essential enzyme in the apoptosis cascade .

Enzyme Inhibition Studies

Research has also focused on the compound's ability to inhibit specific enzymes:

- GAPDH Inhibition : A study highlighted that 3-Bromo-3',4'-dimethylbenzophenone acts as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This inhibition was associated with reduced proliferation in pancreatic cancer cells .

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of 3-Bromo-3',4'-dimethylbenzophenone on MCF-7 breast cancer cells. The results showed:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 30 | 30 |

The data indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Pancreatic Cancer Cells

In another study involving pancreatic cancer (PANC-1) cells, the compound was shown to induce apoptosis through mitochondrial pathways:

| Treatment Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| Control | 5 |

| 10 | 15 |

| 20 | 35 |

| 30 | 60 |

The significant increase in apoptosis at higher concentrations emphasizes the compound's therapeutic potential against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.